Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-
Description
The compound Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is a bicyclic heterocycle featuring a hexahydropyrrolo[3,4-b]pyrrole core. Its structure includes two ester groups: a tert-butyl moiety at position 5 and an ethyl ester at position 2. The stereochemistry (2R,3aS,6aS)-rel- indicates a fused bicyclic system with defined relative configurations. This compound is synthesized via domino reactions of bromomaleimides with β-aminocrotonic acid esters, a method noted for high chemo- and stereoselectivity . Its rigid bicyclic framework and ester substituents make it a versatile intermediate in medicinal and materials chemistry.
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-ethyl (2S,3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)10-6-9-7-16(8-11(9)15-10)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1 |
InChI Key |
SONYCWGYRAVLKE-VWYCJHECSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CN(C[C@@H]2N1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC2CN(CC2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Domino Cyclization of N-Arylbromomaleimides with Aminocrotonic Acid Esters
- A one-pot sequence involves mixing acetoacetic ester and an amine in methanol to form an aminocrotonate intermediate.
- Without isolation, a solution of the corresponding bromomaleimide is added, and the mixture is stirred further.
- This process leads to a highly chemo- and stereoselective Hantzsch-type domino reaction, forming the hexahydropyrrolo[3,4-b]pyrrole core.
- The reaction proceeds via initial nucleophilic carbon addition or substitution followed by intramolecular nucleophilic addition, without breaking the imide ring.
- The product is isolated by filtration and recrystallization, yielding colorless crystalline powders of hexahydropyrrolo[3,4-b]pyrroles with defined stereochemistry.
Specific Preparation of Pyrrolo[3,4-b]pyrrole-2,5-dicarboxylic Acid Derivatives
Palladium-Catalyzed Cross-Coupling for Ester-Substituted Derivatives
- A notable method involves the palladium-catalyzed coupling of a protected hexahydropyrrolo[3,4-c]pyrrole carboxylic acid tert-butyl ester with aryl bromides.
- The reaction uses tris(dibenzylideneacetone)dipalladium(0) as the catalyst, racemic BINAP as the ligand, and sodium tert-butoxide as the base in toluene at 85 °C for 18 hours.
- This method achieves high yields (up to 97%) of ester-substituted hexahydropyrrolo[3,4-b]pyrrole derivatives.
- The product is purified by flash column chromatography.
Multi-Step Synthesis Including Esterification and Stereochemical Control
- The hexahydropyrrolo[3,4-b]pyrrole core is often functionalized with tert-butyl and ethyl ester groups at the 2,5-positions.
- Stereochemistry is controlled during cyclization and subsequent functional group transformations, yielding compounds with (2R,3aS,6aS) or (3aR,6aR) configurations.
- Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene, Methanol, Chloroform | Toluene common for palladium-catalyzed steps; methanol for domino reactions |
| Temperature | 50–90 °C | 85 °C typical for Pd-catalyzed coupling; 50–75 °C for sustainable pyrrole synthesis |
| Catalyst | Pd2(dba)3, BINAP | Essential for cross-coupling efficiency |
| Base | Sodium tert-butoxide | Facilitates deprotonation and coupling |
| Reaction Time | 4–24 hours | Longer times for domino reactions; 18 h for Pd-catalyzed coupling |
| Yield | 75–97% | High yields reported with optimized conditions |
Alternative Sustainable Approaches
- Sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported using primary amines and 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds.
- These reactions can be performed solvent-free at moderate temperatures or in aqueous methanol under mild conditions.
- Although this method is more general for pyrrole derivatives, it offers potential for adaptation to hexahydropyrrolo[3,4-b]pyrrole systems with appropriate modifications.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions.
- Reagent in Organic Reactions: It can be employed in multicomponent reactions (MCRs), which are efficient methods for constructing diverse molecular architectures.
2. Biology:
- Antimicrobial Activity: Research indicates that pyrrolo derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, certain derivatives have shown efficacy comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Studies have demonstrated cytotoxic effects on cancer cell lines, including human colon cancer cells (HT29). The mechanisms often involve the inhibition of specific enzymes critical for cell proliferation .
- Neuroprotective Effects: Some pyrrole derivatives have been explored for their potential in treating neurological disorders due to their interactions with neurotransmitter systems.
3. Medicine:
- Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate enzyme activity suggests possible applications in drug development targeting metabolic pathways or receptor interactions.
4. Industry:
- Production of Dyes and Polymers: Pyrrolo derivatives are utilized in the synthesis of dyes and polymers due to their vibrant colors and stability.
- Chemical Manufacturing: The compound is involved in the production of other industrial chemicals, leveraging its reactivity and functional groups.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of pyrrolo derivatives against various bacterial strains. Results indicated that certain compounds exhibited activity comparable to gentamicin against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Properties
Research focused on the cytotoxic effects of pyrrolo derivatives on HT29 colon cancer cells revealed significant cell death rates at specific concentrations. Mechanistic studies suggested that these compounds inhibit pathways crucial for cancer cell survival.
Mechanism of Action
The mechanism by which pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-tert-butyl 5-ethyl 6-methyl-octahydropyrrolo[3,4-b]pyrrole-1,5-dicarboxylate (CAS 2266595-00-8)
- Key Differences : Contains an additional methyl group at position 4.
- Synthesis: Similar metal-free domino reactions but with modified aminocrotonate reagents .
Pyrrolo[3,4-c]pyrrole Derivatives
1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylic acid bis(tert-butyl) ester (CCDC-1267/1001)
- Key Differences : Annelation at [3,4-c] instead of [3,4-b], resulting in a different ring fusion pattern.
- Impact : The [3,4-c] isomer exhibits distinct crystallographic packing due to phenyl substituents, leading to higher melting points (~200°C) compared to the target compound’s aliphatic esters .
Pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP Derivatives)
- Key Differences : Positional isomerism ([3,2-b] annelation) and dione functionality.
- Impact : isoDPP derivatives show redshifted absorption spectra (λmax ~450 nm) due to extended π-conjugation, unlike the saturated hexahydro core of the target compound .
Physicochemical Properties
- Solubility : The tert-butyl and ethyl ester groups enhance solubility in organic solvents (e.g., THF, DCM) compared to phenyl-substituted analogs .
- Crystallinity: Similar to CCDC-1267/1001, the compound likely forms monoclinic crystals with P2₁/c symmetry, though aliphatic esters may reduce intermolecular π-π interactions .
- Stability : The hexahydro core improves thermal stability over unsaturated analogs, with decomposition temperatures >150°C (predicted) .
Biological Activity
Pyrrolo[3,4-b]pyrrole derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities. The specific compound Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is notable for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrole ring fused with additional functional groups. Its molecular formula and structural characteristics contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₄ |
| Molecular Weight | 265.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that pyrrolo derivatives possess significant antimicrobial properties against various bacterial strains. For instance, certain pyrrole compounds have demonstrated effectiveness comparable to standard antibiotics like gentamicin against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Pyrrolo derivatives have been investigated for their cytotoxic effects on cancer cells. Some studies report high cytotoxicity against human colon cancer cells (HT29) . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Neuroprotective Effects : Certain pyrrole derivatives have been explored for their potential to treat neurological disorders. Their ability to interact with neurotransmitter systems suggests possible applications in neuropharmacology .
The biological activity of Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid is attributed to its interaction with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can potentially modulate the activity of receptors linked to neurotransmission or immune responses.
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrrole derivatives:
- Anticancer Study : A study highlighted the anticancer efficacy of a related pyrrolo compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .
- Antimicrobial Evaluation : Another research effort tested various pyrrolo derivatives against bacterial strains, revealing that certain modifications in the structure significantly enhanced antimicrobial potency .
- Neuroprotective Research : Investigations into the neuroprotective effects of pyrrole derivatives showed promising results in animal models of neurodegeneration, suggesting potential therapeutic applications for diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
